4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine

Descripción general

Descripción

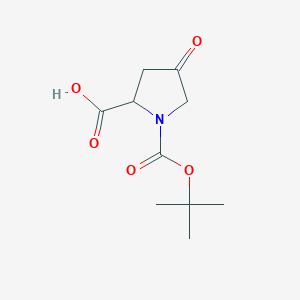

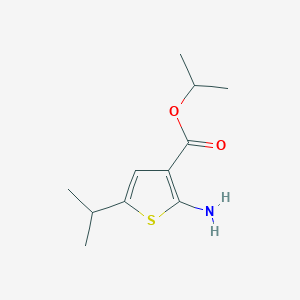

“4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine” is a useful reagent for preparing organoplatinum (II)-based self-complementary molecular tweezers . It is a sterically hindered base .

Synthesis Analysis

The synthesis of “4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine” can be achieved by the Pd/C-catalyzed dehydrogenative coupling of 4-picoline . It can also be prepared by the reaction between tert-butyl methyl ketone and tert-butyronitrile .

Molecular Structure Analysis

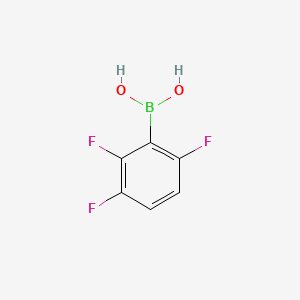

The compound is characterized by X-ray crystallography and IR spectroscopy . The structure depicted that the compound is mononuclear in which Zn (II) ion is penta coordinated bonded by three nitrogen of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine ligand and two chloride ligands .

Chemical Reactions Analysis

“4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine” can be used as a ligand in various reactions. For instance, it can be used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides. It can also be used in Ni-catalyzed reductive dimerization reaction and in allylic defluorinative reductive cross-coupling reaction in the presence of Ni as a catalyst .

Physical And Chemical Properties Analysis

The molecular formula of “4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine” is C27H35N3 and its molecular weight is 401.6 g/mol . Its melting point is 215-217 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis of Methylated Alkanes and Ketones

This compound can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Ni-Catalyzed Reductive Dimerization Reaction

It can also be used in Ni-catalyzed reductive dimerization reactions . This process involves the reduction of two molecules of the same or different compounds to form a single product.

Allylic Defluorinative Reductive Cross-Coupling Reaction

The compound plays a crucial role in allylic defluorinative reductive cross-coupling reactions in the presence of Ni as a catalyst . This reaction is used to create complex molecular structures, which are important in the development of new pharmaceuticals and materials.

Solubilization in Organic Solvents

The compound has been used to improve the solubility of the traditional 2,2’:6’,2’‘-terpyridine ligand in organic solvents . This is achieved by substituting the traditional ligand with 4,4’'-di-tert-butyl groups.

Formation of Metallo-Supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 2,2’:6’,2’'-terpyridine may be used as a metal-binding domain to form metallo-supramolecular structures . These structures have potential applications in areas such as catalysis, materials science, and biological systems.

Asymmetric Catalysis

The compound is utilized in the synthesis of chiral derivatives for asymmetric catalysis . Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are important in the pharmaceutical industry.

Safety And Hazards

Propiedades

IUPAC Name |

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABMHJGSFUTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401057 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine | |

CAS RN |

115091-29-7 | |

| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115091-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine?

A1: The molecular formula of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is C27H35N3. It has a molecular weight of 401.59 g/mol.

Q2: What are the key spectroscopic features of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?

A2: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits characteristic absorption bands in the UV region due to π→π* transitions. Upon complexation with metals like Platinum(II), intense metal-to-ligand charge transfer (MLCT) bands appear in the visible region, often leading to colored solutions. These complexes also show emissions arising from triplet excited states, either metal-centered or ligand-centered, depending on the metal and other ligands present.

Q3: How does the bulky tert-butyl group affect the properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes?

A3: The tert-butyl groups in 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine provide significant steric hindrance around the metal center. This can influence the geometry of the complex, favoring a more distorted coordination environment. It can also hinder the approach of other molecules, impacting reactivity and catalytic activity.

Q4: In what solvents is 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine soluble? Does its solubility change upon complexation?

A4: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits good solubility in organic solvents like dichloromethane, tetrahydrofuran (THF), and toluene. It has low solubility in polar solvents like acetonitrile, methanol, and water. The solubility of its metal complexes can vary significantly depending on the counterions and the overall charge of the complex.

Q5: Can 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes be used in aqueous systems?

A5: While 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine itself has low solubility in water, its complexes can be designed to be water-soluble by incorporating appropriate counterions or by modifying the terpyridine ligand with hydrophilic groups.

Q6: How does 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine impact the catalytic activity of metal complexes?

A6: The bulky nature of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine can influence the accessibility of the metal center, impacting its catalytic activity. For instance, in ruthenium-based CO2 reduction catalysts, the steric effects imposed by tBu3tpy can facilitate ligand dissociation and CO2 coordination, promoting catalytic turnover.

Q7: Are there examples of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes used in organic synthesis?

A7: Yes, gold(I) complexes with tBu3tpy have been shown to catalyze nitrene transfer reactions, specifically olefin aziridination, using commercially available oxidants like PhI(OAc)2.

Q8: How is computational chemistry used to study 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?

A8: Density Functional Theory (DFT) calculations are often employed to study the electronic structure, geometries, and spectroscopic properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes. These calculations provide insights into the nature of metal-ligand bonding, the energy levels of molecular orbitals, and the origin of electronic transitions observed in spectroscopic data.

Q9: How do substituents on the terpyridine ring affect the properties of platinum(II) terpyridyl acetylide complexes?

A9: Substituents on the terpyridine ring can significantly impact the photophysical properties of platinum(II) terpyridyl acetylide complexes. For instance, electron-donating groups on the terpyridine ring lead to a red shift in absorption and emission maxima, while electron-withdrawing groups cause a blue shift. These effects can be attributed to changes in the energy levels of the frontier molecular orbitals involved in the electronic transitions.

Q10: How does the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes affect their photophysical properties?

A10: Increasing the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes can lead to a red shift in the lowest energy absorption band. This can be attributed to an extension of the π-conjugation across the alkynyl chain, lowering the energy gap between the ground state and the excited state.

Q11: How stable are 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes under different conditions?

A11: The stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes can vary depending on the metal ion, other ligands present, and the surrounding environment. Some complexes are highly stable even at elevated temperatures, while others may be susceptible to hydrolysis or oxidation under certain conditions.

Q12: What strategies can be employed to enhance the stability of these complexes?

A12: Several strategies can be used to enhance the stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes, including using bulky substituents on the terpyridine ring to provide steric protection to the metal center, choosing appropriate counterions to minimize hydrolysis, and storing the complexes under inert atmosphere to prevent oxidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)